4-Iodo-2-methyl-2H-indazole
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Overview
Description
4-Iodo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the fourth position and a methyl group at the second position of the indazole ring makes this compound unique. Indazole derivatives are known for their diverse biological activities and are used in various medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methyl-2H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-iodoaniline with methylhydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the iodine atom at the desired position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation Reactions: Products include oxides and other oxidized forms.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
4-Iodo-2-methyl-2H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical and biological properties.
4-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
4-Chloro-2-methyl-2H-indazole:
Uniqueness: 4-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable in various research and industrial applications.
Properties
IUPAC Name |
4-iodo-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBBIUCTRKEMHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671994 |
Source
|
Record name | 4-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211806-29-9 |
Source
|
Record name | 4-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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